molecular formula C₂₁H₂₁O₄P B1142815 Bis(o-cresyl) m-Cresyl Phosphate CAS No. 77342-17-7

Bis(o-cresyl) m-Cresyl Phosphate

Cat. No.: B1142815
CAS No.: 77342-17-7
M. Wt: 368.36
InChI Key:
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Description

Bis(o-cresyl) m-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol. It is commonly used as a flame retardant and plasticizer in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(o-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphate esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form cresol and phosphoric acid.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed

    Oxidation: Phosphate esters.

    Hydrolysis: Cresol and phosphoric acid.

    Substitution: Various substituted phosphates.

Scientific Research Applications

Bis(o-cresyl) m-Cresyl Phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive.

    Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems and as a biomarker for exposure to organophosphates.

    Industry: Widely used as a plasticizer and flame retardant in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.

    Tris(2-chloroethyl) Phosphate: Commonly used in the production of flexible polyurethane foams.

    Tricresyl Phosphate: Used as a plasticizer and flame retardant in various applications.

Uniqueness

Bis(o-cresyl) m-Cresyl Phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as both a flame retardant and plasticizer makes it highly versatile in industrial applications.

Properties

CAS No.

77342-17-7

Molecular Formula

C₂₁H₂₁O₄P

Molecular Weight

368.36

Synonyms

Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester

Origin of Product

United States

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